methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate
Description
Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate is a heterocyclic compound featuring a fused pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a sulfanylmethylbenzoate moiety at position 2.
Properties
IUPAC Name |
methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-7-8-20-14(9-11)18-16(19-17(20)22)24-10-12-3-5-13(6-4-12)15(21)23-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKNWXBJGWSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonylurea herbicides and heterocyclic derivatives. Below is a detailed comparison based on substituents, core frameworks, and functional attributes.
Structural Analogues in Agrochemicals
highlights methyl benzoate-linked triazine derivatives, such as metsulfuron-methyl and triflusulfuron methyl ester , which are sulfonylurea herbicides. These compounds feature a 1,3,5-triazine core connected to a benzoate ester via a sulfonylurea bridge. Key differences include:
- Core Heterocycle: The target compound uses a pyrido[1,2-a][1,3,5]triazinone ring, while sulfonylureas employ a simpler 1,3,5-triazine. The fused pyrido-triazinone may confer greater rigidity and altered electronic properties.
- Functional Groups: The sulfanyl (S–CH₂) linker in the target compound contrasts with the sulfonylurea (–SO₂–NH–CO–NH–) group in herbicides. The absence of a urea moiety likely reduces herbicidal activity, as sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis.
Table 1: Structural and Functional Comparison
Heterocyclic Derivatives with Fused Rings
describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, a tetrahydroimidazopyridine derivative. While structurally distinct, it shares fused heterocyclic architecture and ester functionalities. Key contrasts include:
- Ring Saturation: The target compound’s pyrido-triazinone is fully unsaturated, whereas the imidazopyridine in is partially saturated (tetrahydro), affecting conformational flexibility and reactivity.
Research Implications and Hypotheses
- Bioactivity : The sulfanyl linker in the target compound may enable disulfide bond formation or thiol-mediated interactions, differing from sulfonylureas’ enzyme inhibition. This could position it for applications in redox-active systems or metal chelation.
- Synthetic Accessibility: The pyrido-triazinone core may present synthetic challenges compared to simpler triazines, requiring multi-step annulation and oxidation protocols.
Biological Activity
Methyl 4-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[1,2-a][1,3,5]triazinone core structure, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Weight: 302.35 g/mol
- IUPAC Name: this compound
- CAS Number: Not specified in the sources.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a][1,3,5]triazinones have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study:
A study published in Nature highlighted a related compound that inhibited c-Myc transcription factor activity, which is crucial in many cancers. The compound was shown to induce cell cycle arrest and apoptosis in cancer cell lines at micromolar concentrations .
Antimicrobial Properties
The presence of the sulfanyl group in this compound may enhance its antimicrobial activity. Compounds with similar functionalities have demonstrated effectiveness against various bacterial strains.
Research Findings:
A comparative study indicated that compounds containing the pyrido-triazin core exhibited broad-spectrum antibacterial effects, potentially due to their ability to disrupt bacterial cell wall synthesis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity: Similar compounds have been noted to inhibit key enzymes involved in cancer metabolism.
- Cell Cycle Regulation: The ability to induce G0/G1 phase arrest suggests a mechanism that interferes with cellular proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in target cells.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
